2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate is a chemical compound with the molecular formula and a molar mass of approximately 360.38 g/mol. It is classified as an organic compound that contains a nitro group and a benzothiazole moiety, which are significant in various chemical and biological applications. This compound is primarily utilized in research settings, particularly in studies related to medicinal chemistry and pharmacology.
The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate typically involves several steps that include the formation of the benzothiazole ring and subsequent functionalization to introduce the nitrobenzoate group.
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate features:
InChI=1S/C17H16N2O5S/c18-17(19)14-8-6-12(7-9-14)20(21)22-10-11-15(23)24(25)16(13(11)4-3-5-12)26(27,28)9/h3-11H,10H2,(H,18,19)(H,20,21)(H,22,23)
COC1=CC=CC(=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32
The compound undergoes various reactions typical for compounds containing benzothiazole and nitro groups:
These reactions are significant for modifying the compound for specific applications or studying its reactivity profile.
The mechanism of action for 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate often relates to its interaction with biological targets:
Data on specific targets and pathways would enhance understanding but are often derived from empirical studies.
Relevant analyses such as melting point determination, solubility tests, and stability assessments are essential for practical applications.
The primary applications of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate include:
This compound represents a significant area of interest within chemical research aimed at developing new pharmacological agents or understanding biochemical pathways.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8